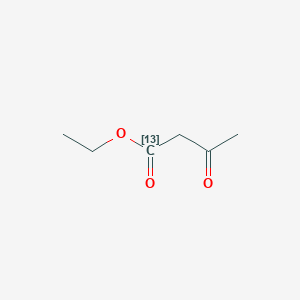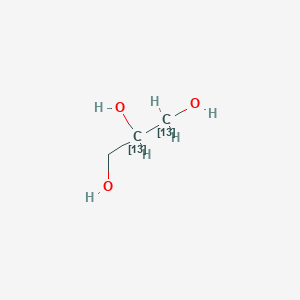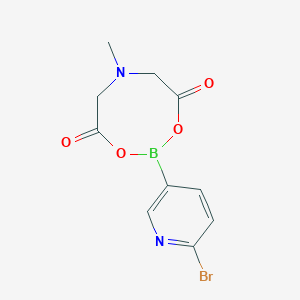
2-(6-Bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound It features a pyridine ring substituted with a bromine atom and a methyl group, integrated into a dioxazaborocane structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the following steps:
Formation of the Pyridine Ring: The starting material, 6-bromo-3-pyridinecarboxylic acid, is prepared through bromination of 3-pyridinecarboxylic acid.
Cyclization: The brominated pyridine is then reacted with boric acid and a suitable diol, such as ethylene glycol, under acidic conditions to form the dioxazaborocane ring.
Methylation: The final step involves methylation of the compound using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination of 3-pyridinecarboxylic acid.
Efficient Cyclization: Using continuous flow reactors for the cyclization step to improve yield and reduce reaction time.
Automated Methylation: Employing automated systems for the methylation process to ensure consistency and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or acids.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
Oxidation: Products include 2-(6-bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione alcohol or acid derivatives.
Reduction: Products include 2-(3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione.
Substitution: Products vary depending on the nucleophile used, such as 2-(6-amino-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione.
科学的研究の応用
Chemistry
Catalysis: The compound is used as a catalyst in organic synthesis, particularly in reactions involving boron chemistry.
Ligand Design: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
Biological Probes: Utilized as a probe in studying boron-containing biomolecules.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Medicine
Boron Neutron Capture Therapy (BNCT): Explored for its application in BNCT, a type of cancer treatment that targets boron-containing compounds to deliver radiation therapy selectively to tumor cells.
Industry
Material Science: Used in the development of boron-containing polymers and materials with unique properties.
作用機序
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The boron atom plays a crucial role in these interactions, often forming reversible covalent bonds with nucleophilic sites on proteins. This can modulate the activity of enzymes or alter receptor binding, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(6-Bromo-3-pyridyl)-2-methylpropanenitrile
- (6-Bromo-pyridin-3-yl)-methanol
Uniqueness
2-(6-Bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its dioxazaborocane ring structure, which imparts distinct chemical properties compared to other bromopyridine derivatives. This structure enhances its stability and reactivity, making it a valuable compound in various applications.
特性
分子式 |
C10H10BBrN2O4 |
|---|---|
分子量 |
312.91 g/mol |
IUPAC名 |
2-(6-bromopyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C10H10BBrN2O4/c1-14-5-9(15)17-11(18-10(16)6-14)7-2-3-8(12)13-4-7/h2-4H,5-6H2,1H3 |
InChIキー |
QBUYZMWVRAWVGN-UHFFFAOYSA-N |
正規SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CN=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-((E)-{[2-([1,1'-biphenyl]-4-yloxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12057244.png)

![3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12057257.png)

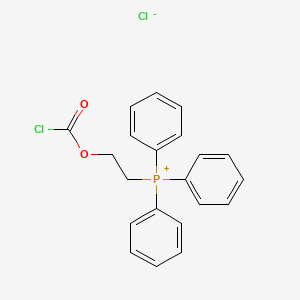
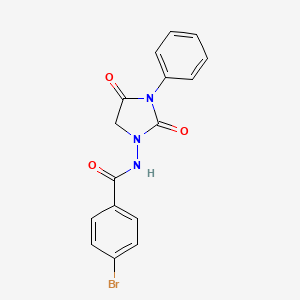
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B12057306.png)
![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B12057308.png)

![2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12057315.png)
![Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]](/img/structure/B12057319.png)
![3-(tert-butylsulfanyl)-6-methyl-4-{[(E)-(4-methylphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12057323.png)
